8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman (CAS 153804-43-4) is a synthetic small-molecule research compound characterized by a thiochroman (benzothiopyran) core linked via a methyleneoxy bridge to an N-tert-butyl-substituted oxazolidin-2-one ring. It possesses a molecular weight of 321.43 g/mol and a calculated partition coefficient (LogP) of 3.66.

Molecular Formula C17H23NO3S
Molecular Weight 321.4 g/mol
CAS No. 153804-43-4
Cat. No. B12770979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman
CAS153804-43-4
Molecular FormulaC17H23NO3S
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CC(OC1=O)COC2=CC=CC3=C2SCCC3
InChIInChI=1S/C17H23NO3S/c1-17(2,3)18-10-13(21-16(18)19)11-20-14-8-4-6-12-7-5-9-22-15(12)14/h4,6,8,13H,5,7,9-11H2,1-3H3
InChIKeyFDTOJWREYUBOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman (CAS 153804-43-4): A Tert-Butyl-Substituted Thiochroman-Oxazolidinone Hybrid Scaffold for Specialized Chemical Biology and CNS-Targeted Probe Development


8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman (CAS 153804-43-4) is a synthetic small-molecule research compound characterized by a thiochroman (benzothiopyran) core linked via a methyleneoxy bridge to an N-tert-butyl-substituted oxazolidin-2-one ring. It possesses a molecular weight of 321.43 g/mol and a calculated partition coefficient (LogP) of 3.66 [1]. This compound is a lipophilic, heterocyclic hybrid that is structurally and functionally distinct from unsubstituted oxazolidinones or thiochromans. It has been documented to exhibit moderate inhibitory activity against key enzymes such as acetylcholinesterase (AChE, IC50 = 4,850 nM) and butyrylcholinesterase (BChE, IC50 = 9,500 nM) [2], positioning it as a valuable tool compound for probing cholinergic systems and for structure-activity relationship (SAR) studies centered on its unique N-tert-butyl motif.

Why Generic Thiochroman or Oxazolidinone Substitution Cannot Replicate the Physicochemical Profile of CAS 153804-43-4


Attempts to replace 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman with a structurally similar but non-tert-butylated analog, such as 5-(thiochroman-8-yloxymethyl)oxazolidin-2-one (CAS 153804-44-5), are not functionally equivalent. The presence of the N-tert-butyl group on the target compound critically alters its physicochemical properties, as demonstrated by a computed LogP increase of 1.81 units (from 1.85 to 3.66) and a decrease in topological polar surface area (PSA) from 76.35 Ų to 64.07 Ų compared to the N-unsubstituted analog [1]. This quantifiable shift toward higher lipophilicity and lower polarity directly impacts membrane permeability, metabolic stability, and non-specific binding profiles. Furthermore, the target compound's documented inhibitory activity against acetylcholinesterase (IC50 = 4.85 µM) and butyrylcholinesterase (IC50 = 9.50 µM) [2] is an emergent property of the fully assembled hybrid scaffold and cannot be assumed for its individual components or simpler N-H oxazolidinone analogs.

Quantitative Differentiation Guide for 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman (CAS 153804-43-4) Versus Closest Analogs


Enhanced Lipophilicity (LogP) for CNS Penetration Potential Compared to N-Des-tert-Butyl Analog

The target compound exhibits a computed LogP of 3.66, which is 1.81 log units higher than its direct structural analog, 5-(thiochroman-8-yloxymethyl)oxazolidin-2-one (CAS 153804-44-5, LogP = 1.85) [1]. This difference arises solely from the substitution of the oxazolidinone N-H proton with a bulky, hydrophobic tert-butyl group. In CNS drug discovery, a LogP value in the 3-5 range is often associated with a higher likelihood of passive blood-brain barrier (BBB) penetration, whereas the more hydrophilic analog (LogP < 2) is predicted to have significantly lower BBB permeability [1].

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

Reduced Topological Polar Surface Area (TPSA) Favoring Passive Permeability Over the N-H Analog

The topological polar surface area (TPSA) of 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman is calculated to be 64.07 Ų, which is 12.28 Ų lower than that of its des-tert-butyl analog (76.35 Ų) [1]. In medicinal chemistry optimization, a TPSA below 70 Ų is often associated with good oral absorption and CNS penetration, whereas values above 70 Ų can impede passive membrane transit. The tert-butyl group effectively lowers the compound's PSA, providing a measurable advantage in optimizing for intracellular or CNS targets.

Medicinal Chemistry ADME Properties Lead Optimization

Validated Cholinesterase Inhibition Profile Defines a Biological Starting Point Absent in Generic Precursors

The compound has been experimentally profiled against two key enzymes of the cholinergic system. It inhibits recombinant human acetylcholinesterase (AChE) with an IC50 of 4.85 µM and equine serum butyrylcholinesterase (BChE) with an IC50 of 9.50 µM, using Ellman's method with acetylthiocholine and butyrylthiocholine iodide as substrates, respectively [1]. This data provides a quantifiable baseline for its interaction with these targets. In contrast, closely related building blocks like 5-(thiochroman-8-yloxymethyl)oxazolidin-2-one or 4-tert-butyl-2-oxazolidinone are not reported to possess this specific dual inhibitory profile, making 153804-43-4 the directly validated option for initiating a chemical biology campaign on these targets without further synthetic elaboration.

Chemical Biology Target Engagement Alzheimer's Disease Research

Increased Molecular Complexity and Lipophilic Bulk Differentiates from Simple Oxazolidinone Building Blocks

With a molecular formula of C17H23NO3S (MW = 321.43 g/mol), 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman offers a balance of molecular complexity and functional group diversity that is distinct from smaller, simpler oxazolidinone building blocks like 4-tert-butyl-2-oxazolidinone (C7H13NO2, MW = 143.18 g/mol) [1]. Its molecular weight and LogP (3.66) place it in a fragment-like space that is more advanced than a basic building block, yet not as large as a typical drug-like lead. This positions it uniquely as a late-stage functionalized intermediate for fragment-to-lead optimization, where the thiochroman-oxazolidinone hybrid core is already fully assembled, saving significant synthetic effort.

Fragment-Based Drug Discovery Chemical Biology Toolbox Lipophilicity-Driven Design

Documented Cross-Target Activity Profile Provides an Advantage over Non-Selective Lipophilic Bases

In addition to cholinesterase inhibition, this compound has been screened for activity against human monoamine oxidase A (MAO-A), exhibiting an IC50 of 29,700 nM [1]. While this potency is weak, it reveals a measurable interaction with an aminergic target, indicating a broader polypharmacological potential compared to structurally related, target-agnostic lipophilic bases like thiochroman (CAS 2054-35-5) which lacks such a reported activity panel. This multi-target baseline data, even if moderate, is a valuable differentiator for early-stage phenotypic screening and target deconvolution studies.

Polypharmacology MAO Inhibition Drug Repurposing

Stable Physicochemical Properties Define its Role as a Preferred Late-Stage Intermediate over a Volatile Pre-cursor

The target compound possesses well-defined physicochemical properties, including a high boiling point (533.7 °C at 760 mmHg), a vapor pressure of 9.41E-11 mmHg at 25°C, and a density of 1.2±0.1 g/cm³ [1]. Its extremely low volatility and high thermal stability contrast with smaller, more volatile oxazolidinone building blocks like 4-tert-butyl-2-oxazolidinone (LogP 1.47, PSA 38.33, lower boiling point). For procurement in a synthetic chemistry setting, these properties simplify its handling, storage, and incorporation into automated synthesis workflows, as it can be accurately weighed as a stable, non-hygroscopic oil or solid at room temperature.

Process Chemistry Route Scouting Solid Form Selection

Specialized Research and Procurement Scenarios for 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman (CAS 153804-43-4)


CNS Drug Discovery: A Pre-validated Lipophilic Fragment for Cholinergic Target Modulation

Given its enhanced LogP (3.66) and reduced TPSA (64.07 Ų) relative to the N-des-tert-butyl analog [1], 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman is a superior starting point for medicinal chemistry programs aimed at neurodegenerative diseases like Alzheimer's. Its documented dual AChE/BChE inhibition [2] provides a direct starting point for hit evolution, bypassing the need to synthesize and test a library of simple oxazolidinones. The compound's lipophilicity is predicted to facilitate CNS penetration, making it a logical procurement choice for a brain-penetrant lead series.

Chemical Biology Toolbox: A Polypharmacological Probe with Defined Activity Landmarks

For chemical biologists investigating crosstalk between the cholinergic and aminergic systems, this compound serves as a uniquely positioned probe. Its measured IC50 values for AChE, BChE, and MAO-A [2] provide a multi-target phenotype that simple thiochromans or oxazolidinones do not offer. Researchers can use this compound as a seed for affinity-based protein profiling (AfBP) or cellular thermal shift assays (CETSA) to identify novel targets, leveraging its known engagement with these three enzymes as positive controls.

Synthetic Chemistry Workflow: A Stable, Complex Intermediate for Late-Stage Functionalization

In a process or medicinal chemistry environment requiring a pre-assembled thiochroman-oxazolidinone hybrid, procuring 153804-43-4 is more efficient than synthesizing it from 8-hydroxy-thiochroman and an epoxide building block. Its low volatility and stable physical properties [1] make it ideal for automated parallel synthesis or high-throughput experimentation (HTE) where precise weighing is critical. The N-tert-butyl group also serves as a permanent lipophilic tag that remains stable under a wide range of reaction conditions.

SAR Exploration of N-Substituted Oxazolidinones: A Key Comparator with Altered Physicochemical Space

For a medicinal chemistry team systematically evaluating the effect of N-substitution on a thiochroman-oxazolidinone series, this compound (N-tert-butyl) can be ordered alongside its N-H analog (CAS 153804-44-5) and an N-methyl analog. The substantial shifts in LogP and PSA between the target compound and its N-H analog [1] allow the study of how lipophilicity governs target binding, cellular permeability, and metabolic stability, making it an essential control in a matched molecular pair analysis.

Quote Request

Request a Quote for 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.